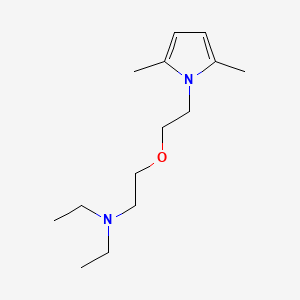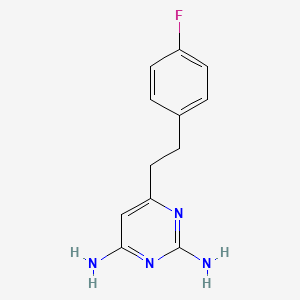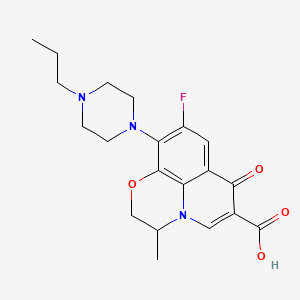
4-n-Propyl ofloxacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-n-Propyl ofloxacin is a derivative of ofloxacin, a second-generation fluoroquinolone antibiotic. Ofloxacin is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. The modification at the 4-n-propyl position aims to enhance its pharmacological properties and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Propyl ofloxacin involves the modification of the ofloxacin molecule. One common method is the reaction of ofloxacin hydrazide with different substituted aromatic aldehydes to form Schiff bases, followed by ring closure reactions to form various heterocyclic compounds . Another method involves the preparation of ofloxacin nanoparticles using ionotropic gelation methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-n-Propyl ofloxacin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its antibacterial properties.
Common Reagents and Conditions
Oxidation: Oxone/Co2+ under UV light.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various substituted aromatic aldehydes.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds and degradation products, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
4-n-Propyl ofloxacin has several scientific research applications:
Mécanisme D'action
4-n-Propyl ofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA during replication and transcription. By inhibiting these enzymes, this compound prevents normal cell division and leads to bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ofloxacin: The parent compound, a second-generation fluoroquinolone.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity and reduced side effects.
Ciprofloxacin: Another widely used fluoroquinolone with a broad spectrum of activity.
Uniqueness
4-n-Propyl ofloxacin is unique due to its specific modification at the 4-n-propyl position, which may enhance its pharmacological properties and efficacy compared to its parent compound and other similar fluoroquinolones .
Propriétés
Numéro CAS |
124255-93-2 |
|---|---|
Formule moléculaire |
C20H24FN3O4 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
7-fluoro-2-methyl-10-oxo-6-(4-propylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C20H24FN3O4/c1-3-4-22-5-7-23(8-6-22)17-15(21)9-13-16-19(17)28-11-12(2)24(16)10-14(18(13)25)20(26)27/h9-10,12H,3-8,11H2,1-2H3,(H,26,27) |
Clé InChI |
SUCNQMBJPDAVAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


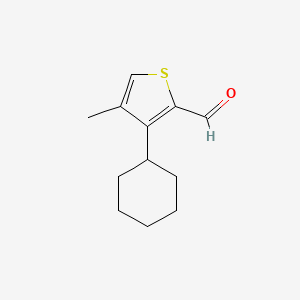
![(6aR,9R)-9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B12811238.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)
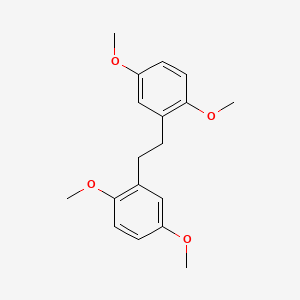
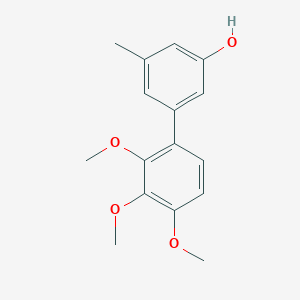
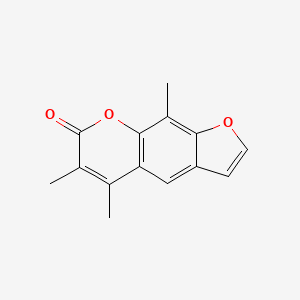
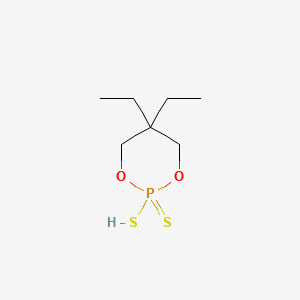
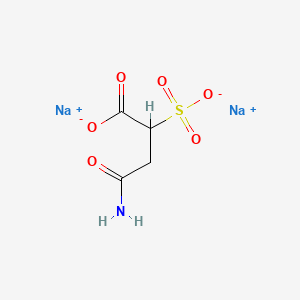
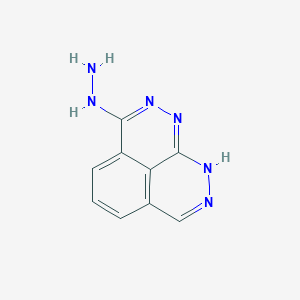
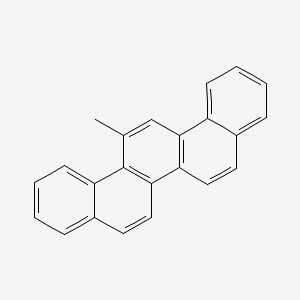

![4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid](/img/structure/B12811311.png)
